REACTION_CXSMILES
|
FF.[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:22])[C:9]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:10][N:11]2[CH2:14][CH2:15][OH:16])=[CH:6][C:5]=1[F:23]>>[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:22])[C:9]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:10][N:11]2[CH2:14][CH2:15][OH:16])=[CH:6][C:5]=1[F:23].[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:22])[C:9]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:10][NH:11]2)=[CH:6][C:5]=1[F:23]
|
Name
|
vinyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
7-chloro-3-ethoxycarbonyl-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-quinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=C1)CCO)C(=O)OCC)=O)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared by either of two processes
|
Type
|
ADDITION
|
Details
|
is introduced at the beginning of the synthesis process (process A) or at the end of the process (process B)
|
Type
|
CUSTOM
|
Details
|
The reaction schemes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(C(=CN(C2=C1)CCO)C(=O)OCC)=O)F
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(C(=CNC2=C1)C(=O)OCC)=O)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |